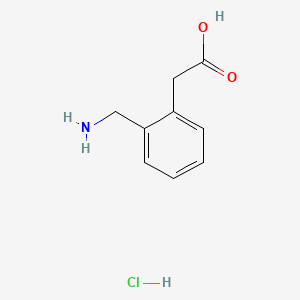

2-(Aminomethyl)phenylacetic acid hydrochloride

描述

Historical Context and Discovery

The development of this compound emerged from the intensive research efforts of the mid-to-late twentieth century focused on expanding the therapeutic potential of cephalosporin antibiotics. The discovery and subsequent optimization of this compound can be traced to systematic investigations into novel side chain modifications for cephalosporin derivatives, particularly those targeting improved antibacterial activity against both gram-positive and gram-negative organisms. The historical context reveals a period of rapid advancement in antibiotic chemistry, where researchers were actively seeking new structural motifs that could enhance therapeutic efficacy while maintaining synthetic feasibility.

The compound's discovery represented a significant breakthrough in the quest for improved cephalosporin derivatives, particularly in the development of ceforanide and related antibiotics. This achievement came during an era when pharmaceutical chemists were beginning to appreciate the subtle yet profound effects that side chain modifications could have on antibiotic activity and pharmacological properties. The successful synthesis of this compound demonstrated the feasibility of incorporating aminomethyl functionality into phenylacetic acid frameworks, opening new avenues for structural optimization in antibiotic development.

Research conducted during this period revealed that the aminomethyl substitution pattern provided unique advantages in terms of both synthetic accessibility and biological activity. The development of efficient synthetic routes to this compound involved innovative approaches, including Schmidt reaction methodologies applied to indanone derivatives and subsequent lactam ring cleavage reactions. These synthetic developments represented important advances in heterocyclic chemistry and demonstrated the creative problem-solving approaches that characterize successful pharmaceutical intermediate development.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends far beyond its immediate pharmaceutical applications, encompassing fundamental contributions to synthetic methodology, structural analysis, and mechanistic understanding. This compound has served as a crucial test case for developing and refining analytical techniques for amino acid derivatives, particularly in the context of high-performance liquid chromatography methods. The successful separation and analysis of this compound using reverse-phase chromatography with simple mobile phase compositions has contributed to the standardization of analytical protocols for similar pharmaceutical intermediates.

From a synthetic perspective, the compound has proven invaluable in advancing understanding of aromatic amino acid chemistry and the behavior of multifunctional molecules under various reaction conditions. Its structure incorporates multiple reactive sites that can undergo selective modification, making it an excellent model system for exploring regioselective reactions and protecting group strategies. The presence of both aromatic and aliphatic amino functionality provides opportunities for studying differential reactivity patterns and developing new synthetic transformations that take advantage of these distinct chemical environments.

The compound's role in mechanistic studies has been particularly noteworthy, especially in investigations of enzyme inhibition and protein-ligand interactions. Research has revealed that this compound can interact with specific molecular targets, including tyrosine-protein phosphatase non-receptor type 1, providing insights into structure-activity relationships that guide the design of improved therapeutic agents. These studies have contributed to the broader understanding of how small molecules can modulate protein function through specific binding interactions, advancing both pharmaceutical chemistry and chemical biology as disciplines.

Nomenclature Systems and Chemical Classification

The nomenclature of this compound reflects the systematic approach to chemical naming that has evolved to accommodate increasingly complex molecular structures in pharmaceutical chemistry. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 2-[2-(aminomethyl)phenyl]acetic acid hydrochloride, emphasizing the positional relationship between the aminomethyl substituent and the phenylacetic acid backbone. This systematic naming convention ensures unambiguous identification while providing structural information that facilitates understanding of the compound's chemical properties and reactivity patterns.

属性

IUPAC Name |

2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGULXJQFZWSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200048 | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52067-92-2 | |

| Record name | Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52067-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052067922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(aminomethyl)phenyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Overview

- IUPAC Name : 2-(Aminomethyl)phenylacetic acid hydrochloride

- Molecular Formula : C9H12ClNO2

- Molecular Weight : 201.65 g/mol

- Melting Point : 188-190ºC

- Boiling Point : 328ºC at 760 mmHg

Synthesis Routes

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 4-(aminomethyl)benzoic acid.

- Reaction Conditions : The carboxylic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid in an aqueous medium at room temperature.

- Purification : The crude product is purified through recrystallization or other suitable techniques to obtain the pure hydrochloride salt.

Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can yield carboxylic acids and ketones using agents like potassium permanganate.

- Reduction : Can produce alcohols and amines using lithium aluminum hydride as a reducing agent.

- Substitution : Can lead to halogenated derivatives when reacted with halogens.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for versatile chemical modifications.

Biology

The compound plays a role in biological research, particularly in studying enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its binding affinity to various biological targets.

Medicine

In medicinal chemistry, it is utilized as a precursor in drug discovery and development. Its structural properties make it a candidate for synthesizing pharmaceuticals targeting neurological disorders and inflammation.

Industry

The compound finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antidepressant Activity : Similar compounds have demonstrated the ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting antidepressant-like effects.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Studies suggest that it may provide pain relief through central mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antidepressant Effects : A study published in a pharmacology journal indicated that similar compounds significantly reduced depressive-like behaviors in animal models by increasing serotonin levels in the brain.

- Anti-inflammatory Research : Investigations focused on phenylalanine derivatives showed a reduction in inflammatory markers in vitro, indicating potential therapeutic applications for conditions such as arthritis.

- Analgesic Activity : Clinical trials assessed amino acid derivatives for chronic pain management, revealing promising results that warrant further exploration.

作用机制

The mechanism of action of 2-(aminomethyl)phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It may influence pathways related to bacterial cell wall synthesis, making it effective in the synthesis of antibiotics like ceforanide.

相似化合物的比较

-

2-(Aminomethyl)benzoic Acid:

- Similar structure but with a carboxyl group attached directly to the benzene ring.

-

Phenylacetic Acid:

- Lacks the amino group, making it less versatile in certain synthetic applications.

-

2-(Aminomethyl)phenylpropanoic Acid:

- Contains an additional carbon in the side chain, altering its reactivity and applications.

Uniqueness:

- 2-(Aminomethyl)phenylacetic acid hydrochloride is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of cephalosporin antibiotics. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

生物活性

2-(Aminomethyl)phenylacetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

The biological activities of this compound are primarily attributed to its interaction with various cellular pathways:

- Target of Action : This compound has been shown to interact with multiple cancer cell lines, indicating a broad spectrum of anticancer activity.

- Mode of Action : It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells, leading to reduced cell proliferation.

- Biochemical Pathways : The compound modulates microtubule assembly, inhibiting tubulin polymerization, which is crucial for cancer cell division and growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various types of cancer cells, including:

- Prostate cancer

- Pancreatic cancer

- Acute lymphoblastic leukemia

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Efficacy :

- A study assessed the compound's effects on prostate cancer cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.

-

Antimicrobial Activity Assessment :

- Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

-

Microtubule Interaction Study :

- A detailed biochemical analysis showed that this compound disrupts microtubule dynamics, which is critical for mitotic spindle formation during cell division. This disruption leads to increased apoptosis in treated cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Target Cells/Organisms | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | Prostate Cancer | Cell cycle arrest, apoptosis induction | |

| Anticancer | Pancreatic Cancer | Reduced proliferation | |

| Anticancer | Acute Lymphoblastic Leukemia | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |

| Antimicrobial | Escherichia coli | Inhibitory effects observed |

准备方法

Catalytic Hydrogenation of Nitrile Precursors

A widely employed route involves the reduction of 2-(cyanomethyl)phenylacetic acid derivatives. In a two-step protocol, 2-(cyanomethyl)phenylacetic acid is subjected to hydrogen gas in the presence of 10% palladium on activated carbon (Pd/C) in methanol at 20°C for 24 hours. Subsequent treatment with aqueous hydrochloric acid at 90°C for 24 hours yields the hydrochloride salt with >90% purity. Key parameters include:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Higher loading accelerates reaction |

| Hydrogen Pressure | 1–3 atm | Excess pressure risks over-reduction |

| Acid Concentration | 6M HCl | Ensures complete salt formation |

This method avoids hazardous reagents but requires careful control of hydrogenation kinetics to prevent dehalogenation side reactions.

Hydrolysis of Indolin-2-One Derivatives

Indolin-2-one serves as a precursor in an alkaline hydrolysis pathway. Heating indolin-2-one (5 g) with sodium hydroxide (6.01 g) in water at 100°C for 24 hours generates 2-(2-aminophenyl)acetic acid, which is protonated with concentrated HCl to form the hydrochloride salt. The reaction proceeds via ring-opening mechanism:

$$

\text{Indolin-2-one} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2-Aminophenyl)acetic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Critical considerations:

- Temperature : Prolonged heating >100°C degrades the amine group.

- pH Control : Final adjustment to pH 1 ensures quantitative precipitation.

Nucleophilic Substitution with Phthalide

Industrial-scale synthesis utilizes phthalide and 4-hydroxyphenylacetic acid disodium salt under nucleophilic conditions. In dimethyl sulfoxide (DMSO) at 125–150°C, phthalide reacts with the disodium salt to form 4-(2-carboxybenzyloxy)phenylacetic acid, which undergoes cyclization with polyphosphoric acid. The hydrochloride salt is obtained via HCl acidification (yield: 78–82%).

Advantages :

- Scalable to multi-kilogram batches

- Utilizes cost-effective DMSO solvent

- Minimizes byproduct formation through controlled temperature

Reductive Amination of Phenylacetaldehyde Derivatives

Phenylacetaldehyde reacts with ammonia under hydrogenation conditions to form 2-(aminomethyl)phenylacetic acid. A optimized protocol uses:

- Substrate : 2-(bromomethyl)phenylacetic acid

- Reagent : Ammonium hydroxide (28% w/w)

- Catalyst : Raney nickel (5 wt%)

- Conditions : 50°C, 10 atm H₂, 12 hours

Post-reduction, HCl gas is bubbled through the solution to precipitate the hydrochloride salt (mp: 188–190°C).

Industrial Production and Purification

Large-scale manufacturing employs continuous flow reactors for the catalytic hydrogenation method. Post-synthesis purification involves:

- Crystallization : From ethanol/water (3:1 v/v) at 0–5°C

- Filtration : Buchner funnel with cellulose filter aid

- Drying : Vacuum oven at 40°C for 48 hours (residual solvent <0.1%)

Quality Control Metrics :

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | C18 column, 0.1% TFA |

| Chloride Content | 16.5±0.5% | Argentometric titration |

| Heavy Metals | <10 ppm | ICP-MS |

Mechanistic Insights and Side Reactions

The hydrogenation pathway’s selectivity depends on steric effects. Bulky substituents at the benzylic position favor over-reduction to primary amines, necessitating:

- Electron-deficient Pd/C catalysts to moderate reactivity

- Triethylamine additives (1–2 eq) to sequester HCl during intermediate stages

Common side products and mitigation strategies:

| Side Product | Cause | Prevention |

|---|---|---|

| Tertiary amine adducts | Excess HCl during workup | pH control (1.5–2.0) |

| Oxidative dimers | O₂ exposure | Nitrogen-sparged reactors |

Analytical Characterization

Final product verification employs:

常见问题

Q. How to validate a quantitative NMR (qNMR) method for concentration determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。